molecular formula C9H19NO3 B15328362 (S)-tert-Butyl 2-amino-4-methoxybutanoate

(S)-tert-Butyl 2-amino-4-methoxybutanoate

Cat. No.: B15328362
M. Wt: 189.25 g/mol
InChI Key: WJLDSEGXLTUEPU-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 2-amino-4-methoxybutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxy group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-4-methoxybutanoate typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-4-methoxybutanoic acid.

    Protection of the Amino Group: The amino group is protected using a tert-butyl ester group to prevent unwanted side reactions during subsequent steps.

    Esterification: The protected amino acid is then subjected to esterification using tert-butyl alcohol and an acid catalyst, such as sulfuric acid, to form the tert-butyl ester derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This allows for efficient and scalable production of the compound. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-4-methoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl 2-amino-4-methoxybutanoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of amino acid derivatives.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-4-methoxybutanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved vary based on the specific biological system being studied. For example, it may interact with enzymes involved in amino acid metabolism or receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 2-amino-4-hydroxybutanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    (S)-tert-Butyl 2-amino-4-chlorobutanoate: Similar structure but with a chloro group instead of a methoxy group.

    (S)-tert-Butyl 2-amino-4-fluorobutanoate: Similar structure but with a fluoro group instead of a methoxy group.

Uniqueness

(S)-tert-Butyl 2-amino-4-methoxybutanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The methoxy group can also affect the compound’s solubility and stability, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4-methoxybutanoate

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7(10)5-6-12-4/h7H,5-6,10H2,1-4H3/t7-/m0/s1

InChI Key

WJLDSEGXLTUEPU-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCOC)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCOC)N

Origin of Product

United States

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